Acetophenazine maleate
Overview
Description
Acetophenazine maleate is an antipsychotic drug of moderate potency, primarily used in the treatment of disorganized and psychotic thinking. It is also used to help treat false perceptions such as hallucinations or delusions. This compound belongs to the phenothiazine class and primarily targets the dopamine D2 receptor .
Mechanism of Action
Target of Action
Acetophenazine maleate, also known as Acetophenazine dimaleate, is an antipsychotic drug of moderate potency . It primarily targets the dopamine D2 receptor . The dopamine D2 receptor is a crucial component of the dopaminergic system, which plays a significant role in the central nervous system’s function, affecting behavior, cognition, and voluntary movement .
Mode of Action
This compound acts as an antagonist of the dopamine D2 receptor . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic synapse . By blocking the dopamine D2 receptor, this compound disrupts the normal functioning of this pathway, which can lead to alterations in various physiological processes, including mood regulation, reward, and motor control .
Result of Action
The antagonistic action of this compound on the dopamine D2 receptor can lead to a reduction in psychotic symptoms, such as hallucinations or delusions . This makes it useful in the treatment of conditions characterized by disorganized and psychotic thinking .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs . .
Biochemical Analysis
Biochemical Properties
Acetophenazine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of this compound is the dopamine D2 receptor, where it acts as an antagonist. By blocking these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in mood regulation and perception . This interaction helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways in the brain.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine D2 receptors, this compound reduces the excitatory effects of dopamine on neurons, leading to a decrease in psychotic symptoms . Additionally, it affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a dopamine D2 receptor antagonist. By binding to these receptors, this compound prevents dopamine from exerting its effects, thereby reducing the symptoms of psychosis . This blockade of dopamine receptors also leads to a decrease in the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as metabolism, body temperature, and wakefulness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is known to have a relatively long half-life, which allows for sustained therapeutic effects . Long-term use may lead to the development of tolerance, requiring higher doses to achieve the same therapeutic effect. Additionally, prolonged exposure to this compound may result in changes in cellular function and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, it may lead to toxic effects such as sedation, somnolence, and central nervous system depression . It is important to determine the optimal dosage to balance therapeutic efficacy and minimize adverse effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolites are then excreted from the body through the kidneys. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is essential for its pharmacological activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cells, where it interacts with dopamine D2 receptors on the cell membrane . This localization is crucial for its activity as an antipsychotic agent. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments or organelles . Understanding the subcellular localization of this compound helps to elucidate its mechanism of action and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenazine maleate involves the reaction of phenothiazine derivatives with appropriate reagents. The key steps include the acetylation of phenothiazine and subsequent reaction with maleic acid to form the maleate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Acetophenazine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Acetophenazine maleate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Investigated for its therapeutic effects in treating schizophrenia and other psychotic disorders.
Industry: Used in the development of new antipsychotic drugs and formulations
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A more potent phenothiazine antipsychotic.
Perphenazine: Known for its moderate potency and similar therapeutic uses.
Uniqueness
Acetophenazine maleate is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its moderate potency makes it suitable for patients who may not tolerate more potent antipsychotics .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKVZKPNSKJGBK-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2751-68-0 (Parent) | |
Record name | Acetophenazine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047851 | |
Record name | Acetophenazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-00-1 | |
Record name | Acetophenazine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazinyl]propyl]-10H-phenothiazine dimaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOPHENAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5HNU5JTC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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